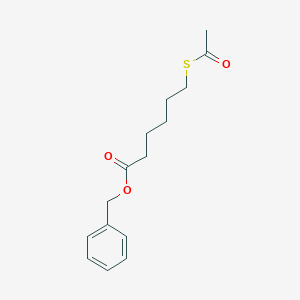

Benzyl 6-(acetylthio)hexanoate

Description

Benzyl 6-(acetylthio)hexanoate is a sulfur-containing ester derivative of hexanoic acid, characterized by a benzyl ester group at the terminal carboxyl and an acetylthio (-SCOCH₃) moiety at the sixth carbon of the hexanoate chain. This structural configuration imparts unique chemical reactivity and functional properties, distinguishing it from conventional esters.

Properties

Molecular Formula |

C15H20O3S |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

benzyl 6-acetylsulfanylhexanoate |

InChI |

InChI=1S/C15H20O3S/c1-13(16)19-11-7-3-6-10-15(17)18-12-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |

InChI Key |

RZFAEWCXVSYUJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCCCCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electrophilicity: The acetylthio group in this compound increases its susceptibility to nucleophilic attack compared to non-sulfur analogs like ethyl hexanoate. This property is critical in drug delivery systems where thiol groups are released via hydrolysis .

- Volatility and Flavor: Unlike ethyl hexanoate, which contributes fruity notes (OAV > 1 in cheese and liquor ), sulfur-containing esters like this compound may exhibit less desirable odors due to thioester decomposition, limiting their use in fragrances .

Q & A

Q. What are the established synthetic routes for Benzyl 6-(acetylthio)hexanoate, and how can researchers optimize yield and purity?

this compound is synthesized via acylation of 6-aminohexanoate derivatives. A common method involves reacting 6-aminohexanoic acid with benzyl chloroformate to introduce the benzyl ester group, followed by acetylation of the thiol moiety using acetic anhydride or acetyl chloride. Critical steps include:

- Protection of the thiol group during intermediate stages to prevent oxidation or disulfide formation .

- Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product.

- Yield optimization by controlling reaction temperature (0–4°C for acylation) and stoichiometric ratios (1:1.2 molar ratio of amine to acylating agent) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Gas Chromatography (GC) with flame ionization detection : Validates purity (>95%) and identifies residual solvents (e.g., hexane or ethyl acetate) .

- Nuclear Magnetic Resonance (NMR) spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 267.1022) confirms molecular formula (C₁₅H₁₈O₃S) .

Advanced Research Questions

Q. How can this compound be applied in site-specific bioconjugation strategies for protein or nanoparticle functionalization?

The acetylthio group serves as a protected thiol for controlled sulfhydryl coupling:

Q. What enzymatic or biohybrid catalytic systems could be adapted for the synthesis of this compound, and how do they compare to traditional chemical methods?

- Enzymatic approaches :

- Lipase-catalyzed esterification : Use immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media to catalyze benzyl ester formation from hexanoic acid and benzyl alcohol .

- Thioesterase-mediated acetylation : Explore microbial enzymes (e.g., from E. coli) for regioselective thiol acetylation .

- Lipase-catalyzed esterification : Use immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media to catalyze benzyl ester formation from hexanoic acid and benzyl alcohol .

- Advantages : Higher enantioselectivity and reduced byproducts compared to chemical acylation.

- Challenges : Lower reaction rates and enzyme stability in organic solvents .

Q. How does the stability of this compound vary under different pH and temperature conditions, and what precautions are necessary for long-term storage?

- pH sensitivity :

- Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation.

- Degradation analysis : Monitor via HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to detect breakdown products .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.